(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring a 3-fluorophenyl group attached to a methoxyethylamine moiety, linked via an α,β-unsaturated carbonyl bridge to a thiophen-2-yl ring.
Properties
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZITSJJDGYBX-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CS1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group, a methoxyethyl chain, and a thiophenyl moiety, which contribute to its interaction with various biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of intermediates through reactions such as alkylation and cross-coupling. The following table summarizes the common synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Alkylation of a fluorophenyl intermediate with methoxyethyl group. |
| 2 | Cross-Coupling | Introduction of the thiophenyl ring via Suzuki-Miyaura coupling. |
| 3 | Finalization | Formation of the acrylamide structure by reacting with suitable acylating agents. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound is believed to modulate cellular pathways by binding to nicotinic acetylcholine receptors (nAChRs), which play crucial roles in various physiological processes.
Pharmacological Studies
Recent studies have explored the pharmacological effects of similar compounds, particularly in pain management and anti-inflammatory applications. For instance, research on derivatives like DM497 has shown that these compounds exhibit significant antinociceptive properties in mouse models, indicating potential therapeutic benefits for conditions such as neuropathic pain.
Case Studies
- Antinociceptive Activity : A study involving DM497, structurally related to this compound, demonstrated its effectiveness in reducing pain responses in oxaliplatin-induced neuropathic pain models. The mechanism involved inhibition of nAChRs and voltage-gated calcium channels, suggesting similar pathways may be active for our compound .
- Inflammation Modulation : Another case study highlighted the anti-inflammatory properties of related acrylamide compounds, which were shown to inhibit pro-inflammatory cytokine release in cellular assays. This suggests that this compound may also possess similar anti-inflammatory capabilities.
In Vitro and In Vivo Studies
Research indicates that compounds with structural similarities exhibit various biological activities:
- In Vitro : Compounds have been tested for their ability to inhibit specific enzymes involved in inflammatory pathways.
- In Vivo : Animal models have shown promising results in pain relief and inflammation reduction.
Comparative Data
The following table summarizes key findings from studies on related compounds:
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| DM497 (related structure) | Antinociceptive | Mouse neuropathic pain | Significant reduction in pain response |
| PAM-2 (positive allosteric modulator) | Anti-inflammatory | Cellular assays | Inhibition of cytokine release |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their substituents are summarized below:
Key Structural Differences and Implications
- Thiophen-2-yl vs. Furan-containing analogs (e.g., DM490) exhibit reduced antinociceptive activity, highlighting the critical role of heterocycle choice .
- Pharmacological Outcomes: DM497’s antinociceptive activity is attributed to dual α7 nAChR potentiation and CaV2.2 inhibition . The target compound’s methoxyethyl chain may alter binding kinetics or selectivity for these targets. DM490 antagonizes DM497’s effects, demonstrating that N-methylation and furan substitution convert a PAM to an inhibitor . This suggests that minor structural changes in the target compound could drastically alter its functional profile.
- Anti-Inflammatory Potential: Compound 2 (), featuring methoxy and hydroxyl groups, shows significant anti-inflammatory activity, implying that the 3-fluorophenyl-methoxyethyl moiety in the target compound may confer similar properties if metabolized to release phenolic groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide?
- Methodology : The compound can be synthesized via nucleophilic addition-elimination reactions between an acryloyl chloride derivative and a substituted amine. For example, thiophene-2-acryloyl chloride can react with 2-(3-fluorophenyl)-2-methoxyethylamine under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like (Z)-isomers.
- Validation : Confirm purity using HPLC (>95%) and structural integrity via / NMR, IR (C=O stretch ~1650 cm), and HRMS (e.g., [M+H] at m/z 358.0982) .
Q. How can the crystal structure of this compound be determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is ideal. Crystallize the compound via slow evaporation in a solvent system like ethanol/diethyl ether. Refinement parameters (R, wR) should adhere to IUCr standards (<0.05 for high-resolution data). Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury or Olex2 .
- Challenges : Poor crystal quality may require seeding or temperature-controlled crystallization.
Q. What computational methods are suitable for modeling its electronic properties?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and dipole moments. Solvent effects (e.g., DMSO) are incorporated via the PCM model. Validate against experimental UV-Vis spectra (λ ~280–320 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodology :
- Modifications : Introduce substituents at the 3-fluorophenyl (e.g., -CF, -NO) or thiophene (e.g., methyl, bromo) groups to assess steric/electronic effects.
- Evaluation : Test analogs for biological activity (e.g., GABA receptor modulation via electrophysiology or antitumor activity via MTT assays ).
- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural descriptors (logP, polar surface area) with EC or IC values .
Q. How can conflicting spectroscopic data from different synthesis batches be resolved?
- Methodology :
- Contradiction Analysis : Compare NMR shifts (e.g., methoxy protons at δ ~3.3–3.5 ppm) across batches. Discrepancies may arise from residual solvents (e.g., DMF) or tautomerism.
- Resolution : Use 2D NMR (COSY, HSQC) to confirm connectivity. For trace impurities, employ LC-MS/MS or preparative TLC .
Q. What mechanistic insights can be gained from studying its reactivity in cascade reactions?
- Methodology : Investigate Lewis acid-promoted reactions (e.g., AlCl) to form dimeric or cyclized products. Monitor kinetics via NMR (fluorophenyl group as a probe) or in situ IR. Propose intermediates using DFT transition-state calculations .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., GABA receptors). Validate with mutagenesis (e.g., α1β2γ2 receptor subunits) .
- Biophysical Assays : Surface plasmon resonance (SPR) or ITC quantify binding affinity (K) to purified proteins .
Key Considerations for Experimental Design
- Synthesis : Prioritize atom economy and green solvents (e.g., ethanol over DCM) to align with sustainability goals.
- Data Reproducibility : Document reaction parameters (e.g., cooling rate during crystallization) meticulously.
- Safety : Follow SDS guidelines for handling acrylamide derivatives (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
